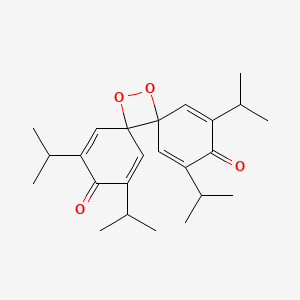

Propofol dimer impurity

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propofol dimer impurity is a byproduct formed during the synthesis of propofol, a widely used intravenous anesthetic agent. . The dimer impurity, although not the primary product, is significant in the context of pharmaceutical purity and safety.

Preparation Methods

The synthesis of propofol typically involves the Friedel-Crafts alkylation of phenol using propylene gas in the presence of Lewis acid catalysts . This process can produce several impurities, including the propofol dimer impurity. Another synthetic route employs 2-(1-methylethyl)phenol as the starting material . Industrial production methods focus on refining crude propofol to obtain medicinal-grade propofol, during which the dimer impurity might be formed and subsequently removed.

Chemical Reactions Analysis

Propofol dimer impurity can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might lead to the formation of quinones, while reduction could yield alcohol derivatives.

Scientific Research Applications

Synthesis and Stability

The formation of propofol dimer impurity occurs primarily through oxidative processes during the storage of propofol emulsions. Studies have shown that propofol emulsions containing sulfite additives are more prone to oxidation, leading to the generation of both propofol dimer and propofol dimer quinone. The presence of sulfite creates a reactive environment that facilitates dimerization, especially when exposed to air during intravenous infusion .

Anesthesia and Sedation

Propofol is primarily used for induction and maintenance of anesthesia. The presence of dimer impurities can impact the drug's effectiveness and safety. For instance, higher concentrations of propofol dimer have been associated with increased risk of adverse effects such as hypotension and respiratory depression . Therefore, understanding the levels of these impurities is crucial for ensuring patient safety.

Antioxidant Properties

Research indicates that propofol possesses antioxidant properties that may mitigate oxidative stress in various clinical scenarios. For example, studies have demonstrated that propofol can counteract doxorubicin-induced cardiotoxicity by reducing oxidative damage in myocardial cells . This suggests a potential therapeutic application for this compound in protecting against oxidative injury in tissues.

Paradoxical Effects

Interestingly, some studies have reported paradoxical excitation effects associated with propofol administration. The presence of dimer impurities may play a role in these unexpected reactions, as altered pharmacodynamics could lead to variations in patient responses . Understanding these effects is essential for optimizing dosing strategies and improving patient outcomes.

Case Study: Propofol Dimer Formation in Clinical Settings

A study conducted in an intensive care unit examined the oxidation products formed from different formulations of propofol. It was found that emulsions containing sulfite exhibited significantly higher levels of both propofol dimer and quinone compared to those without sulfite additives. This research highlights the importance of formulation choices in minimizing impurity formation during clinical use .

Clinical Pharmacokinetics

Pharmacokinetic studies have shown that the presence of impurities can alter the distribution and clearance rates of propofol. For instance, the stability of propofol emulsions can be compromised by the formation of dimers over time, potentially affecting dosing regimens for patients requiring prolonged sedation .

Implications for Drug Formulation

The development of formulations with reduced propensity for impurity formation is crucial. Innovations such as non-reactive container closures aim to minimize exposure to air and light, thereby reducing oxidation rates and subsequent dimer formation .

Mechanism of Action

The mechanism of action of propofol dimer impurity is not as well-studied as that of propofol itself. it is believed that the impurity, like propofol, may interact with the γ-aminobutyric acid (GABA) receptor, potentiating the inhibitory effects of GABA . This interaction could contribute to the sedative and anesthetic properties observed with propofol.

Properties

Molecular Formula |

C24H32O4 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

2,4,9,11-tetra(propan-2-yl)-13,14-dioxadispiro[5.0.57.26]tetradeca-1,4,8,11-tetraene-3,10-dione |

InChI |

InChI=1S/C24H32O4/c1-13(2)17-9-23(10-18(14(3)4)21(17)25)24(28-27-23)11-19(15(5)6)22(26)20(12-24)16(7)8/h9-16H,1-8H3 |

InChI Key |

BJMZWGFLSUKBJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2(C=C(C1=O)C(C)C)C3(C=C(C(=O)C(=C3)C(C)C)C(C)C)OO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.